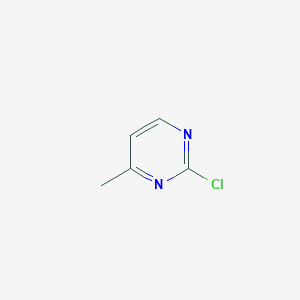

2-Chloro-4-methylpyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Synthesis and Design

Pyrimidine scaffolds are fundamental building blocks in the realm of chemical synthesis, largely due to their prevalence in biologically significant molecules. rsc.orgmdpi.com As a core component of nucleobases like cytosine, thymine, and uracil (B121893), the pyrimidine structure is integral to the very fabric of life. rsc.org This biological ubiquity has inspired chemists to utilize the pyrimidine framework in the design of novel therapeutic agents and functional materials. mdpi.com The nitrogen atoms at positions 1 and 3 of the six-membered ring endow the system with unique electronic properties and hydrogen bonding capabilities, making it a versatile scaffold in drug discovery. rsc.orgchemimpex.com Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. chemimpex.com The adaptability of the pyrimidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physical properties. nih.gov

Historical Context of 2-Chloro-4-methylpyrimidine in Organic Chemistry

While the specific historical discovery of this compound is not widely documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry. The foundational work on pyrimidine synthesis dates back to the late 19th century, with the Biginelli reaction in 1893 being a notable early example of multicomponent reactions to produce dihydropyrimidines. rsc.org The exploration of halogenated pyrimidines, a class to which this compound belongs, gained momentum as chemists recognized that the introduction of halogen atoms could dramatically alter the reactivity and biological profile of the parent scaffold. rsc.orgfluorine1.ru The synthesis of 4-trifluoromethyl-6-methylpyrimidin-2-ol, a related fluorinated pyrimidine, was first reported in 1941. google.com The development of chlorination techniques, often employing reagents like phosphorus oxychloride (POCl3), became standard practice for converting hydroxypyrimidines into more reactive chloropyrimidines, a key step in the synthesis of compounds like this compound. nbinno.comacs.org This transformation is crucial as the chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions and enabling the construction of more complex molecular architectures. nih.gov

Current Research Landscape and Emerging Trends Pertaining to Halogenated Pyrimidines

The field of halogenated pyrimidines is a dynamic area of research, driven by the quest for molecules with enhanced efficacy and novel mechanisms of action. fluorine1.ru A significant trend is the use of halogenation to improve the binding affinity of drug candidates to their biological targets. mdpi.com The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. mdpi.com This has been exploited in the design of kinase inhibitors for cancer therapy, where halogenated pyrimidines have shown enhanced potency. thieme-connect.de

Furthermore, recent research has focused on the development of more efficient and environmentally friendly methods for the synthesis of halogenated pyrimidines. fluorine1.ru This includes the use of hypervalent iodine reagents and photocatalysis to achieve regioselective C-H halogenation, avoiding the need for harsh reagents and protecting groups. fluorine1.rumdpi.com There is also a growing interest in the synthesis of multi-halogenated pyrimidines, as these compounds can exhibit unique biological activities. fishersci.nl The exploration of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system, has revealed that halogenated derivatives can possess potent antitumor and antiviral properties. fluorine1.ru

Chemical and Physical Properties of this compound

This compound is a solid, typically appearing as a white to off-white or pale yellow crystalline powder. acs.orgnih.gov It is characterized by the following physical and chemical properties:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C5H5ClN2 | chemicalbook.com |

| Molecular Weight | 128.56 g/mol | chemicalbook.com |

| Melting Point | 35-36 °C | acs.org |

| Boiling Point | 94 °C at 17 mmHg | acs.org |

| Appearance | White to off-white or pale yellow solid | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

|---|---|---|

| 1H NMR | Signals corresponding to the methyl and aromatic protons. | chemicalbook.com |

| 13C NMR | Resonances for the methyl carbon and the four distinct aromatic carbons. | chemicalbook.com |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | chemicalbook.com |

This table is interactive. Users can filter data based on the spectroscopic technique.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of a corresponding hydroxypyrimidine precursor.

One prevalent method involves the reaction of 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl3). nbinno.comacs.org This reaction efficiently replaces the hydroxyl group with a chlorine atom. nbinno.comacs.org Another reported synthesis route starts from 2,4-dichloropyrimidine (B19661), which is reacted with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst. chemicalbook.com

A patented method describes the dehydrochlorination of this compound hydrochloride with phosphorus trichloride (B1173362) and triethylamine. chemicalbook.com Additionally, a synthesis starting from 2,4-dichloro-6-methyl-pyrimidine has been documented, involving a reduction reaction with zinc powder and ammonium (B1175870) hydroxide (B78521). researchgate.net

Applications in Organic Synthesis

The reactivity of the chlorine atom in this compound makes it a valuable intermediate for introducing the 4-methylpyrimidine (B18481) moiety into a larger molecule.

A key application is in the synthesis of (4-methylpyrimidin-2-yl)methylamine, an intermediate for various pharmaceutical compounds. chemicalbook.com This is achieved by reacting this compound with zinc cyanide followed by reduction. chemicalbook.com It also serves as a precursor for the synthesis of 2-chloropyrimidine-4-carboxylic acid, a key intermediate for drugs treating hyperphosphatemia and for certain kinase inhibitors. chemicalbook.com

Furthermore, this compound is used in the synthesis of pyrimidinyl trans-cyclopropane carboxylic acid derivatives. guidechem.com In one documented reaction, it is reacted with lithium hexamethyldisilazide (LHMDS) as part of a multi-step synthesis of phenylbipyridinylpyrazole derivatives with potential antiproliferative activity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAKRVSCGILCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469672 | |

| Record name | 2-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-57-2 | |

| Record name | 2-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Methylpyrimidine

Established Synthetic Routes and Precursor Utilization

The traditional syntheses of 2-Chloro-4-methylpyrimidine primarily rely on the chlorination of pyrimidine (B1678525) precursors or the construction of the pyrimidine ring from acyclic starting materials.

Synthesis from 2,4-Dihydroxy-6-methylpyrimidine and Chlorinating Agents

A prevalent and long-standing method for synthesizing this compound involves the chlorination of 2,4-dihydroxy-6-methylpyrimidine. nih.govsemanticscholar.org This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of an organic base like pyridine (B92270). nih.govsemanticscholar.org The reaction generally requires heating the substrate in an excess of phosphorus oxychloride to reflux. nih.gov

An alternative approach to obtaining the dihydroxy precursor involves the hydrolysis of 2,4-dichloro-6-methylpyrimidine (B20014). This reaction uses a nucleophile such as sodium hydroxide (B78521) (NaOH) under reflux conditions. The process occurs in a stepwise manner, with the more reactive 4-chloro group being substituted by a hydroxyl group first, followed by the hydrolysis of the 2-chloro group to yield 2,4-dihydroxy-6-methylpyrimidine.

A solvent-free method has also been developed for the chlorination of hydroxypyrimidines on a large scale. This procedure involves heating the hydroxy-containing substrate with an equimolar amount of phosphorus oxychloride in a sealed reactor at high temperatures, using one equivalent of pyridine as a base. nih.gov For instance, the reaction of 2,4-dihydroxy-6-methylpyrimidine (37.8 g) with phosphorus oxychloride (54 mL) and pyridine (24.3 mL) followed by distillation yields 2,4-dichloro-6-methylpyrimidine with an 85% yield. nih.govsemanticscholar.org

Preparation from Malonamide (B141969) and Acetate (B1210297) Derivatives

The construction of the pyrimidine ring from acyclic precursors offers an alternative route. One such method involves the condensation of malonamide with acetate derivatives. For example, a patented process describes the use of methyl acetoacetate (B1235776) and malononitrile (B47326) in the presence of potassium hydroxide to form the pyrimidine ring through a condensation-cyclization sequence. google.com The resulting intermediate is then chlorinated with phosphorus oxychloride. google.com

Another approach utilizes the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile, followed by a chlorinating cyclization with a mixture of phosphorus oxychloride and phosphorus pentachloride to afford 2-chloro-4-methyl nicotinonitrile. google.com This two-step process can achieve a total yield of 55.7%. google.com

Alternative Chlorination Procedures and Optimized Reaction Conditions

Beyond the use of phosphorus oxychloride, other chlorinating agents and conditions have been explored to optimize the synthesis of this compound and its derivatives. For instance, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved by treating 4,6-dihydroxypyrimidine (B14393) with thionyl chloride in the presence of a chlorination catalyst and a solvent like dichloroethane. google.com

The choice of chlorinating agent and reaction conditions can be critical for achieving high yields and purity. In some cases, a mixture of phosphorus oxychloride and phosphorus pentachloride is used for the chlorination step. google.com Temperature control is also a key factor; for example, in the synthesis of 4-chloro-2-methyl pyrimidine from 2-methyl-4-hydroxypyrimidine, the reaction with phosphorus oxychloride is carried out at temperatures ranging from 25 to 100°C for 2 to 5 hours. google.com

The reaction of 2,4-dichloro-6-methylpyrimidine with zinc powder and ammonium (B1175870) hydroxide at reflux for 2 hours can selectively reduce the 4-chloro group to yield this compound. chemicalbook.com

Advanced Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient, catalytic, and stereoselective methods for the preparation of this compound and its complex derivatives.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for milder reaction conditions and improved efficiency. While direct catalytic synthesis of this compound is not extensively documented, palladium-catalyzed reactions are employed in the derivatization of chloropyrimidines. For instance, Pd(0) complexes can catalyze the reaction of dichloropyrimidines with diamines to form macrocyclic compounds. researchgate.net These catalytic systems highlight the potential for developing catalytic C-Cl bond formation in pyrimidine systems.

Stereoselective Synthesis of Chiral Pyrimidinyl Cyclopropane (B1198618) Carboxylic Acid Intermediates

This compound serves as a key starting material for the synthesis of more complex molecules, including chiral pyrimidinyl cyclopropane carboxylic acids. An N-ylide mediated cyclopropanation has been reported for the synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid, achieving a 58% yield in three steps from this compound. acs.org This synthesis involves the conversion of this compound to a 2-vinyl derivative, followed by treatment with ethyl diazoacetate to form the cyclopropane ester, and subsequent hydrolysis to the carboxylic acid. acs.org

Asymmetric catalysis is crucial for obtaining enantiomerically pure cyclopropane derivatives. Methods for achieving stereoselectivity include the use of chiral catalysts, such as copper complexes with bis(oxazoline) ligands or rhodium catalysts with chiral ligands, in the cyclopropanation step. Another approach is the resolution of racemic mixtures through the formation of diastereomeric salts with chiral amines, such as (S)-1-(1-naphthyl)ethylamine. acs.org

Green Chemistry Principles in this compound Synthesis

The contemporary synthesis of this compound is increasingly influenced by the principles of green chemistry, aiming to reduce environmental impact and improve process safety. A notable advancement in this area is a synthetic method that emphasizes a shorter reaction pathway, utilization of less toxic materials, and a reduction in environmental pollution, thereby aligning with green production standards. google.com

This method typically starts with 2-methyl-4-hydroxypyrimidine, which undergoes a chlorination reaction using phosphorus oxychloride in the presence of an organic base. google.com This approach is presented as an improvement over traditional routes by offering high yields and minimizing toxic by-products. google.com The reaction is conducted under controlled temperature conditions, ranging from 25-100 °C, for a duration of 2-5 hours. google.com

Key aspects of this greener synthetic route include:

Reduced Waste: After the reaction, excess phosphorus oxychloride is removed through reduced pressure concentration, allowing for its potential recovery and reuse, which minimizes waste. google.com

Safer Solvents: The work-up process involves quenching the reaction mixture with water and then extracting the product with organic solvents like ethyl acetate, which is considered a more environmentally friendly solvent compared to many chlorinated alternatives. google.com

High Efficiency: The methodology is reported to produce this compound with high purity (>98%) and excellent yields, reaching up to 88.98%. google.com

This patented method claims a significant step towards a more sustainable and economical production of this compound. google.com

Table 1: Example of a Green Synthesis Pathway for this compound google.com

| Parameter | Details |

| Starting Material | 2-methyl-4-hydroxypyrimidine |

| Reagents | Phosphorus oxychloride, Organic Base (e.g., Triethylamine) |

| Reaction Temperature | 25-100 °C (reflux) |

| Reaction Time | 2-5 hours |

| Key "Green" Features | Short synthetic route, reduced material toxicity, lower environmental pollution |

| Post-Reaction Treatment | Concentration under reduced pressure to remove excess POCl₃ |

| Extraction Solvent | Ethyl acetate |

| Reported Yield | 88.98% |

| Reported Purity | >98% |

Process Optimization and Scale-Up Considerations in Chemical Manufacturing

The successful transition from laboratory-scale synthesis to large-scale industrial manufacturing of this compound requires rigorous process optimization and careful consideration of scalability factors. The primary goals are to ensure consistent product quality, maximize yield, maintain safety, and minimize costs.

Process optimization often focuses on the fine-tuning of reaction parameters. For instance, in the chlorination of 2-methyl-4-hydroxypyrimidine, the initial dispersion of the starting material in phosphorus oxychloride is followed by cooling to between 5-10°C before the dropwise addition of an organic base. google.com This controlled addition is crucial for managing the exothermic nature of the reaction and preventing the formation of unwanted by-products. google.com The ratio of reactants is another critical parameter, with specific weight ratios of the pyrimidine base to phosphorus oxychloride (e.g., 1:5-10) being optimized to drive the reaction to completion. google.com

For scaling up production, several advanced manufacturing technologies and strategies are employed:

Continuous Flow Technology: The use of continuous flow reactors is a significant advancement for optimizing the synthesis of this compound. nbinno.com This technology allows for better control over reaction parameters such as temperature and mixing, leading to more consistent quality and improved safety compared to traditional batch processing. nbinno.com Its implementation is a key factor in achieving efficient and scalable production. nbinno.com

Purification and By-product Control: On an industrial scale, the purity of the final product is paramount. The separation of this compound from isomeric by-products and residual reagents is a critical step. alkalimetals.com Standard industrial methods such as distillation and recrystallization are employed to isolate the pure compound. google.comalkalimetals.com The ability to easily separate the desired product in high purity is a valuable attribute of an industrially viable process. alkalimetals.com

Industrial Suitability: A synthetic route's suitability for large-scale production is a key consideration. patsnap.com Processes that utilize readily available, cheaper raw materials and involve simpler, more robust reaction steps are preferred for industrial applications. patsnap.comgoogle.com The reduction of complex steps, such as multiple chlorination and de-chlorination stages required in some older methods, simplifies the manufacturing process and reduces equipment costs. google.com

Table 2: Key Parameters for Process Optimization and Scale-Up

| Consideration | Optimization Strategy / Technology | Benefit |

| Reaction Control | Precise temperature control (e.g., cooling to 5-10°C before adding base). google.com | Manages exotherms, minimizes by-products. google.com |

| Yield Maximization | Optimized reactant ratios (e.g., 1:5-10 of substrate to POCl₃). google.com | Drives reaction completion, improves efficiency. google.com |

| Scalability | Implementation of continuous flow technology. nbinno.com | Ensures consistent quality, enhances safety and scalability. nbinno.com |

| Purification | Distillation, recrystallization, and controlled work-up procedures. google.comalkalimetals.com | Achieves high product purity (>98%), efficient by-product removal. google.comalkalimetals.com |

| Industrial Viability | Use of simpler reaction pathways and inexpensive raw materials. patsnap.comgoogle.com | Reduces manufacturing complexity and production costs. patsnap.comgoogle.com |

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Methylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups. The general mechanism for these transformations is nucleophilic aromatic substitution (SNAr).

The reaction of 2-Chloro-4-methylpyrimidine with ammonia, primary amines, or secondary amines, known as aminolysis, is a fundamental method for synthesizing 2-amino-4-methylpyrimidine (B85506) derivatives. unacademy.comlibretexts.org In this nucleophilic substitution reaction, the amino group (-NH₂), or a substituted amino group, displaces the chlorine atom. unacademy.com The reaction proceeds readily, often under mild conditions, and can be facilitated by microwave irradiation to achieve completion within minutes with high yields. researchgate.net For instance, the reaction of 2-chloropyrimidines with various amines under microwave conditions has been shown to be highly efficient. researchgate.net The resulting 2-aminopyrimidine (B69317) core is a prevalent scaffold in many biologically active molecules. Studies on related chloropyrimidines show that the reaction can be quite specific. For example, 2-(N-benzyl-N-phenylamino)-4-methyl-pyrimidine can be obtained from the reaction of benzylaniline with this compound. researchgate.net

The process involves the nucleophilic attack of the amine on the electron-deficient C-2 carbon of the pyrimidine ring, followed by the elimination of a chloride ion. unacademy.com Depending on the reaction conditions and the stoichiometry of the reactants, further reactions can occur. For example, studies on the amination of dichloropyrimidines have shown that the ratio of reactants can control the formation of mono- or di-substituted products. researchgate.net

Table 1: Examples of Aminolysis Reactions with this compound

| Amine Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | Ethanolic solution, sealed tube, 373K | 2-Amino-4-methylpyrimidine | unacademy.com |

| Primary Amine (R-NH₂) | Base (e.g., Pyridine), Room Temp. | 2-(Alkylamino)-4-methylpyrimidine | libretexts.org |

| Secondary Amine (R₂NH) | Microwave irradiation | 2-(Dialkylamino)-4-methylpyrimidine | researchgate.net |

| Benzylaniline | Microwave irradiation | 2-(N-benzyl-N-phenylamino)-4-methyl-pyrimidine | researchgate.net |

Beyond nitrogen nucleophiles, this compound also reacts with oxygen and sulfur nucleophiles. The chlorine atom can be displaced by alkoxides or phenoxides to form the corresponding ethers, and by thiols or thiophenoxides to yield thioethers. rsc.org

Sulfur nucleophiles, particularly thiolate anions (R-S⁻), are generally more nucleophilic than their oxygen counterparts. msu.edu This enhanced reactivity allows for efficient C-S bond formation at the pyrimidine ring. Studies on analogous chloro-heterocycles demonstrate that reactions with sulfur nucleophiles, such as sodium thiophenoxide, lead to the formation of the corresponding thioether substitution products. rsc.orgysu.am Similarly, oxygen nucleophiles like sodium methoxide (B1231860) or sodium phenoxide react to displace the chlorine, yielding 2-methoxy or 2-phenoxy derivatives. rsc.org

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-methylpyrimidine | rsc.org |

| Oxygen | Sodium Phenoxide (NaOPh) | 2-Phenoxy-4-methylpyrimidine | rsc.org |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-methylpyrimidine | rsc.org |

| Sulfur | Thiol (R-SH) | 2-(Alkylthio)-4-methylpyrimidine |

The reactivity and regioselectivity of nucleophilic substitution on the pyrimidine ring are governed by electronic and steric factors. The mechanism is typically a bimolecular nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two ring nitrogen atoms makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack. google.com

Computational studies using Density Functional Theory (DFT) on related systems have been employed to predict SNAr reactivity. rsc.org These investigations have identified key molecular descriptors, such as the substrate's electron affinity (approximating the LUMO energy) and the average electrostatic potential at the reactive carbon, as crucial for determining reaction rates. rsc.org For this compound, the chlorine atom at the C-2 position is particularly activated due to its proximity to both ring nitrogens. However, the presence of the methyl group at C-4 also influences the electronic distribution and can affect the substitution pattern. In di-substituted pyrimidines, the competition between reactive sites can lead to mixtures of isomers, making selective synthesis challenging. google.com Mechanistic studies reveal that the reaction proceeds through a high-energy intermediate, often called a Meisenheimer complex, where the nucleophile has added to the ring before the leaving group (chloride) is expelled. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these reactions. The carbon-chlorine bond can be activated by various metal catalysts to form new carbon-carbon bonds, enabling the construction of bi-aryl and other coupled structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. ambeed.com this compound readily participates in these reactions, coupling with a variety of organoboron reagents (boronic acids or their esters) to yield 2-aryl- or 2-heteroaryl-4-methylpyrimidines. ambeed.com These reactions are of significant industrial importance. lookchem.com

The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the pyrimidine, followed by transmetalation with the organoboron species and subsequent reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical and can control the reaction's efficiency and selectivity, especially in more complex di-halogenated systems. researchgate.netnih.gov

Table 3: Examples of Palladium-Catalyzed Suzuki Coupling Reactions

| Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane-H₂O | 2-Phenyl-4-methylpyrimidine | ambeed.comresearchgate.net |

| Pyridine-3-boronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ / CH₃CN-H₂O | 2-(Pyridin-3-yl)-4-methylpyrimidine | researchgate.net |

| 4-Chlorophenylboronic acid | Pd(PEPPSI)(IPr) | K₃PO₄ / Dioxane | 2-(4-Chlorophenyl)-4-methylpyrimidine | nih.gov |

While palladium is the most common catalyst, other transition metals like nickel and copper are also effective in mediating cross-coupling reactions involving chloro-heteroaromatics.

Nickel-Catalyzed Reactions: Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.govmatthey.com They are particularly effective for coupling heteroaryl substrates, a process that can sometimes be challenging for palladium systems due to catalyst poisoning. nih.gov Nickel(0) complexes can activate the C-Cl bond of this compound for coupling with organozinc (Negishi coupling) or Grignard reagents (Kumada coupling). rsc.org The mechanism often involves the formation of anionic nickel complexes that facilitate the C-C bond formation. rsc.org Recent research has demonstrated that nickel catalysts can effectively couple arylboronic acids with fluorinated or sulfonylated heterocycles, showcasing their high reactivity. researchgate.netbeilstein-journals.org

Copper-Mediated Reactions: Copper catalysts are also employed, particularly for forming carbon-heteroatom bonds. Copper-mediated Ullmann-type couplings can be used to form C-O or C-N bonds. For instance, studies on related dichloropyridine derivatives have shown that copper catalysis is effective for the formation of diaryl ethers. researchgate.net Copper can also catalyze the functionalization of C-H bonds adjacent to nitrogen atoms in related heterocyclic systems. aablocks.com

Alkylation and Arylation Reactions

The chlorine atom at the 2-position of this compound serves as a proficient leaving group, facilitating a range of nucleophilic substitution, alkylation, and arylation reactions. These transformations are frequently mediated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions for this compound include the Suzuki-Miyaura and Stille couplings. ambeed.com In a Suzuki-Miyaura reaction, this compound can react with arylboronic acids in the presence of a palladium catalyst to introduce an aryl group onto the pyrimidine ring. ambeed.com Similarly, Stille coupling allows for the formation of carbon-carbon bonds with various organic compounds. ambeed.com

The reactivity of this compound also extends to nucleophilic substitution with various nucleophiles such as amines and thiolates. ambeed.com For instance, it can undergo reaction with an intermediate in the presence of hydrochloric acid in ethanol, resulting in a 67% yield of the substituted product. Furthermore, the lithium salt of this compound, generated using lithium diisopropylamide (LDA), can react with other molecules to form new derivatives. rsc.org A notable example of arylation is the cyanation reaction, where this compound is treated with zinc cyanide and a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), in dimethylformamide (DMF) at 110°C to produce 4-methylpyrimidine-2-carbonitrile (B1315288) with a 67% yield. guidechem.com

Table 1: Examples of Alkylation and Arylation Reactions

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Zinc cyanide, Tetrakis(triphenylphosphine)palladium(0), DMF, 110°C, 0.5 h | 4-Methylpyrimidine-2-carbonitrile | 67 | guidechem.com |

| This compound | Intermediate lb, 1.25M HCl in ethanol, 2-propanol, reflux, 40 h | Substituted pyrimidine product | 67 |

Condensation Reactions and Ring Fusions

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through condensation and cyclization reactions. These reactions often involve the participation of the chloro substituent and another functional group on the pyrimidine ring, or the reaction of the pyrimidine with a bifunctional reagent.

A common strategy involves the condensation of a functionalized pyrimidine with a suitable partner to construct a new ring. For example, pyrimido[4,5-d]pyrimidines can be synthesized through the condensation of a 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thione with guanidine. researchgate.net Another approach to the pyrimido[4,5-d]pyrimidine (B13093195) core is through a Biginelli-type reaction involving aldehydes, barbituric acid or thiobarbituric acid, and urea (B33335) or thiourea. nih.gov

The synthesis of fused systems can also be achieved through intramolecular cyclization or by reacting a di-functionalized pyrimidine with a binucleophile. For instance, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 4,5-dihydrothiazol-2-amine leads to the formation of a fused 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine system. researchgate.net In a different approach, a patent describes the condensation of a product derived from a dichloromethylpyrimidine with acetyl imidazo-2-one to obtain a complex fused structure. google.com The condensation of N-guanidinium sulfonamide with ethyl acetoacetate (B1235776), followed by chlorination, has been used as an alternative strategy to synthesize functionalized pyrimidines. arkat-usa.org

Table 3: Examples of Condensation and Ring Fusion Reactions

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| 5-Acetyl-1-aryl(alkyl)-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones, Guanidine | Condensation/Ring Fusion | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |

| 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine, 4,5-Dihydrothiazol-2-amine | Cyclocondensation | 2-Chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine | researchgate.net |

| N-Guanidinium sulfonamide, Ethyl acetoacetate | Condensation followed by chlorination | Functionalized pyrimidine | arkat-usa.org |

| Aryl aldehydes, Barbituric acid/Thiourea | Biginelli-type reaction | Tetrahydropyrimido[4,5-d]pyrimidine-diones | nih.gov |

Derivatization and Functionalization of 2 Chloro 4 Methylpyrimidine: Synthesis of Advanced Analogs

Synthesis of Substituted Pyrimidine (B1678525) Derivatives for Structure-Activity Relationship (SAR) Studies

The pyrimidine nucleus is a fundamental component in numerous bioactive compounds, making its derivatives a focal point for structure-activity relationship (SAR) studies. nih.govthieme.de The strategic modification of the pyrimidine skeleton, particularly at the C-2 and C-4 positions, allows for a systematic investigation of how different substituents influence biological activity. nih.gov 2-Chloro-4-methylpyrimidine serves as a key starting material in this context, where the reactive chlorine atom at the C-2 position is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Researchers have designed and synthesized novel classes of 2,4-disubstituted pyrimidines by introducing substituents with varying steric and electronic properties. nih.gov This approach helps in understanding the chemical features essential for a molecule's interaction with a biological target. For example, in the development of cholinesterase inhibitors, a series of pyrimidine derivatives were synthesized and evaluated. nih.gov Studies revealed that specific substitutions on the pyrimidine ring could yield potent and selective inhibitors. nih.gov

The fungicidal activity of pyrimidine derivatives has also been a subject of SAR studies. It was observed that the introduction of a dimethylamino group at the 2-position of the pyrimidine ring or a phenoxy substructure at the 4-position resulted in good fungicidal activity. researchgate.net Conversely, placing a methyl group at the 5-position was found to diminish this activity. researchgate.net These findings underscore the importance of substitution patterns in modulating the biological properties of the pyrimidine core. The most effective substituent on an attached phenyl ring was identified as 2-nitro-4-trifluoromethyl. researchgate.net

The following table summarizes key findings from SAR studies on substituted pyrimidine derivatives:

| Scaffold/Series | Substitution Position | Introduced Group/Modification | Observed Impact on Activity | Reference |

| 2,4-Disubstituted Pyrimidines | C-2 | Pyrrolidin-1-yl | Potent AChE inhibition | nih.gov |

| 2,4-Disubstituted Pyrimidines | C-2 | 4-Methylpiperidin-1-yl | Potent and selective BuChE inhibition | nih.gov |

| Fenclorim Analogues | C-2 | Dimethylamino | Good fungicidal activity | researchgate.net |

| Fenclorim Analogues | C-4 | Phenoxy | Good fungicidal activity | researchgate.net |

| Fenclorim Analogues | C-5 | Methyl | Diminished fungicidal activity | researchgate.net |

Preparation of Fused Heterocyclic Systems Containing the Pyrimidine Moiety

The fusion of a pyrimidine ring with other heterocyclic systems generates novel molecular architectures with unique chemical and biological properties. This compound is an important precursor for constructing these complex structures.

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocycles where a pyrrole (B145914) ring is fused to a pyrimidine ring. mdpi.com This scaffold is present in various biologically important molecules, including nucleotide analogues. mdpi.com The synthesis of these derivatives often involves the construction of the pyrrole ring onto a pre-existing pyrimidine. An improved seven-step synthesis of the key building block, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from dimethyl malonate has been described, highlighting the importance of this intermediate. researchgate.net

One common synthetic strategy involves the reaction of a substituted aminopyrimidine with a suitable three-carbon unit to form the pyrrole ring. Alternatively, multi-component reactions provide an efficient route. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx

Further derivatization can be achieved starting from a functionalized pyrrolo[2,3-d]pyrimidine core. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with ethyl-4-aminobenzoate to form an ester intermediate, which is then converted to a benzohydrazide. mdpi.com This hydrazide serves as a starting material for preparing a series of halogenated benzylidenebenzohydrazide derivatives with potential cytotoxic effects. mdpi.com

The table below outlines some synthesized pyrrolo[2,3-d]pyrimidine derivatives and their reported yields.

| Compound Name | Starting Materials | Yield | Reference |

| (E)-2-(4-Chlorophenyl)-N-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | 6a, NXS (9a-c) | 48% | mdpi.com |

| (E)-2-(4-Chlorophenyl)-1-methyl-N-(4-(trifluoromethyl)phenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | 6a, NXS (9a-c) | 61% | mdpi.com |

| 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate, Hydrazine monohydrate | 71% | mdpi.com |

Thiazole (B1198619) and Pyrazole (B372694) Ring Fusions

The fusion of thiazole and pyrazole rings to the pyrimidine core leads to heterocyclic systems with diverse biological activities. The synthesis of these fused systems often utilizes the reactivity of the pyrimidine ring to build the adjacent heterocyclic structure.

For instance, enaminonitriles derived from pyrimidines can be reacted with various N-nucleophiles to produce pyrazolopyrimidine and triazolopyrimidine derivatives. nih.gov Another approach involves the condensation of a substituted pyrimidine with reagents that provide the necessary atoms for the new ring. The reaction of 5-ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione with in-situ generated bromo-ketones provides an efficient one-pot method to synthesize thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

Research has also focused on synthesizing thiazole-pyrazole analogues by introducing pyrazole systems onto a thiazole core, which can then be potentially linked to a pyrimidine moiety. nih.gov These synthetic efforts are driven by the search for novel compounds with antiproliferative and antiviral activities. nih.govnih.gov

Purine (B94841) Derivatives

Purines are fundamental components of nucleic acids and are composed of a pyrimidine ring fused to an imidazole (B134444) ring. nih.gov The synthesis of purine nucleotides in biological systems occurs through two main pathways: de novo synthesis and salvage pathways. nih.gov The de novo pathway builds the purine ring system from simpler molecules, starting with 5-phosphoribosyl-1-pyrophosphate (PRPP). news-medical.net

While direct fusion of an imidazole ring onto this compound is a complex synthetic challenge, the structural relationship is significant. The pyrimidine ring is the foundational structure upon which the imidazole portion of the purine is constructed in biosynthetic pathways. news-medical.net Synthetic chemists often build purine analogs by modifying existing purine or pyrimidine precursors. The pyrrolo[2,3-d]pyrimidines, or 7-deazapurines, are important structural analogs of purines and are synthesized from pyrimidine precursors, demonstrating the utility of pyrimidines in accessing purine-like structures. mdpi.com

Introduction of Diverse Functional Groups and Side Chains

The chemical reactivity of this compound allows for the introduction of a wide variety of functional groups and side chains, enabling the synthesis of a broad spectrum of derivatives. The chlorine atom at the C-2 position is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. thieme.de

Various synthetic methods have been developed to functionalize chloropyrimidines. For example, 2-trichloromethyl-4-chloropyrimidines serve as valuable intermediates for synthesizing a range of substituted pyrimidines through reactions with different nucleophiles. thieme.deresearchgate.net The principle of hard and soft acids and bases can often explain the outcome of these substitution reactions. thieme.de

One reported method for preparing this compound itself involves the reaction of 2,4-dichloropyrimidine (B19661) with a Grignard reagent (MeMgCl) in the presence of an iron catalyst, resulting in a 50% yield. guidechem.com Another method involves the dehydrochlorination of this compound hydrochloride using phosphorus oxychloride and triethylamine. guidechem.com Once formed, this compound can be used to prepare intermediates for various applications. For instance, it can be oxidized to form 2-chloropyrimidine-4-carboxylic acid, a key intermediate for certain kinase inhibitors. guidechem.com

The introduction of functional groups is not limited to simple substitution. More complex side chains can be introduced to build molecules with specific three-dimensional shapes and functionalities designed to interact with biological targets.

| Starting Material | Reagent(s) | Product | Purpose/Application | Reference |

| 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)3 | This compound | Intermediate synthesis | guidechem.com |

| This compound hydrochloride | POCl3, Triethylamine | This compound | Intermediate synthesis | guidechem.com |

| This compound | Selenium dioxide | 2-Chloropyrimidine-4-carboxylic acid | Intermediate for kinase inhibitors | guidechem.com |

| 2-(Trichloromethyl)-1,3-diazabutadienes | Acyl chlorides, POCl3 | 4-Chloro-2-(trichloromethyl)pyrimidines | Versatile intermediates for substitution reactions | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of 2-chloro-4-methylpyrimidine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern and connectivity. vulcanchem.comlookchem.com

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) ring and the methyl group provide definitive structural information. For instance, in the related compound 2-chloro-3-cyano-4-methylpyridine, the aromatic protons appear as doublets at δ 8.03 and δ 7.6, while the methyl protons present as a singlet at δ 2.5. google.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. This is crucial for confirming the pyrimidine ring structure and the positions of the chloro and methyl substituents. In 2-chloro-3-cyano-4-methylpyridine, the carbon signals are observed at δ 156.1, 152.6, 151.8, 124.9, 114.4, 111.8, and 20.6 ppm. google.com The chemical shifts are influenced by the electronic effects of the substituents, providing further insight into the molecular structure. rsc.org

Table 2: Representative NMR Data for a Related Pyridine (B92270) Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | 8.03 | d | 2 | google.com |

| ¹H | 7.6 | d | 2 | google.com |

| ¹H | 2.5 | s | - | google.com |

Note: This table shows data for 2-chloro-3-cyano-4-methylpyridine to illustrate typical NMR chemical shifts.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical techniques for the unambiguous identification and characterization of this compound. researchgate.net HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. amazonaws.com This is essential for confirming the chemical formula, C₅H₅ClN₂. sigmaaldrich.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. amazonaws.com This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the target compound in a reaction mixture. chemrxiv.org The mass spectrum of this compound and its derivatives shows a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), which further aids in its identification. google.com For example, the mass spectrum of a related compound, 2-chloro-3-cyano-4-methylpyridine, displays peaks at m/z 155, 154, and 152. google.com

In synthetic chemistry, LC-MS is routinely used to monitor the progress of reactions involving this compound and to assess the purity of the final product.

Table 3: Mass Spectrometry Data for a Related Pyridine Derivative

| Technique | m/z Values | Reference |

|---|---|---|

| Mass Spectrum | 155, 154, 152, 117, 116, 90, 89, 76, 64, 63, 62 | google.com |

| HRMS (calc'd for C₂₁H₂₅ClN₇O₂S) | 474.1479 amu | amazonaws.com |

Note: The HRMS data in this table is for a different, more complex molecule to illustrate the precision of the technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. vulcanchem.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of pyrimidine and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* transitions. tandfonline.comtandfonline.com The position and intensity of these bands are influenced by the nature and position of substituents on the pyrimidine ring. For instance, the presence of the chloro and methyl groups in this compound will affect the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). researchgate.net

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to analyze the electronic transitions in detail. bohrium.comresearchgate.net This combined approach allows for the assignment of specific electronic transitions to the observed absorption bands. tandfonline.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of this compound. researchgate.net This method separates the target compound from any impurities, starting materials, or byproducts, allowing for accurate quantification of its purity. google.com

A typical HPLC analysis involves injecting a solution of the sample onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the different components of the sample are separated based on their affinity for the stationary and mobile phases. amazonaws.comrsc.org A detector, often a UV detector, is used to monitor the eluting components, generating a chromatogram. The purity is typically determined by the area percentage of the main peak. google.com

For this compound and its derivatives, various HPLC methods have been developed to ensure high purity, often exceeding 98%. google.comvulcanchem.com The choice of column, mobile phase, and detector settings are optimized to achieve the best separation and sensitivity. amazonaws.comrsc.org

Table 4: Example of HPLC Purity Data for a Related Compound

| Compound | Purity (%) | Analytical Method | Reference |

|---|---|---|---|

| 2-Chloro-3-cyano-4-methylpyridine | 98.2 | HPLC (peak area basis) | google.com |

Note: This table provides purity data for related compounds to illustrate the application of HPLC.

Crystallographic Analysis and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Studies of 2-Chloro-4-methylpyrimidine Derivatives

Single-crystal X-ray diffraction is an essential technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. While a specific crystallographic information file (CIF) for the parent compound, this compound, is not publicly available in crystallographic databases, studies on closely related derivatives provide significant insights into the structural characteristics of this class of compounds.

For instance, the crystal structure of 2-amino-4-chloro-5-(4′-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis. This compound crystallizes in the monoclinic space group P21/c. researchgate.net Such studies reveal bond lengths, bond angles, and torsion angles, providing a fundamental understanding of the molecular geometry.

Another related derivative, 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, has also been analyzed. nih.gov Its crystal structure showcases a polarized molecular-electronic structure. These examples underscore the utility of single-crystal X-ray diffraction in elucidating the detailed molecular architecture of substituted this compound systems.

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions. These interactions dictate the formation of larger, ordered structures known as supramolecular assemblies.

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional interactions that play a pivotal role in the crystal engineering of pyrimidine (B1678525) derivatives. In the crystal structure of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, a combination of N-H···N and C-H···N hydrogen bonds contributes to the formation of a molecular column. nih.gov The presence of water molecules in the crystal lattice can also lead to the formation of extensive hydrogen-bonding networks, as observed in this structure where water molecules are fixed by various hydrogen bonds. nih.gov

π-π Stacking Interactions

Aromatic rings, such as the pyrimidine ring, can interact through π-π stacking, which is crucial for the stabilization of crystal structures. In the aforementioned 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, aromatic π-π stacking interactions are observed between the pyrimidine rings, with perpendicular and centroid-centroid distances of 3.283 (3) and 3.588 (1) Å, respectively. nih.gov These interactions help to stabilize the columnar supramolecular assembly. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to model molecular properties. Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of the molecule's geometry and energy. nih.govresearchgate.netebi.ac.uktandfonline.com These theoretical approaches are essential for predicting the behavior of pyrimidine (B1678525) derivatives in various chemical environments. ijirset.com

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2-Chloro-4-methylpyrimidine, DFT calculations predict a largely planar pyrimidine ring structure. The geometry is optimized by minimizing the molecule's energy with respect to all structural parameters without imposing symmetry constraints. sci-hub.se

Studies on analogous substituted pyrimidines, such as 2-chloro-5-methyl pyrimidine and 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, have been performed using the B3LYP/6-311++G(d,p) level of theory to determine optimized structural parameters. nih.govresearchgate.nettandfonline.com The bond lengths and angles are influenced by the electronic effects of the chloro and methyl substituents. The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, induce changes in the pyrimidine ring's bond lengths and angles compared to an unsubstituted pyrimidine. Conformational analysis reveals that the planar structure is generally the most stable due to resonance stabilization.

Table 1: Predicted Geometrical Parameters for Substituted Pyrimidines This table presents typical bond length and angle values for substituted pyrimidines based on computational studies of analogous compounds.

| Parameter | Bond | Typical Calculated Value (Å) | Reference |

| Bond Length | C-Cl | 1.72–1.75 | |

| C-N (pyrimidine) | 1.33–1.35 | ||

| Parameter | Angle | Typical Calculated Value (°) | Reference |

| Bond Angle | N-C-Cl | 118–122 | |

| Ring Torsion | <5° |

Torsional potential scans are computational methods used to investigate the energy changes associated with the rotation around a specific bond. For this compound, a key torsional potential is the rotation of the methyl group around the C-C bond connecting it to the pyrimidine ring.

Studies on similar molecules like 2-chloro-5-methyl pyrimidine have utilized DFT to compute these rotational energy barriers. researchgate.nettandfonline.com The analysis helps in understanding the conformational flexibility and the energy barriers to internal rotation. The rotation of the methyl group is generally characterized by a low energy barrier, indicating relatively free rotation at room temperature, though distinct energy minima and maxima corresponding to staggered and eclipsed conformations relative to the ring atoms exist.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Analyses such as HOMO-LUMO, NBO, and MESP provide a detailed picture of the electronic landscape of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net

For pyrimidine derivatives, the HOMO is typically a π-orbital associated with the pyrimidine ring, while the LUMO is a π* antibonding orbital. ebi.ac.uk In a related compound, ethyl this compound-5-carboxylate, the HOMO energy is -6.8 eV and the LUMO energy is -1.9 eV, resulting in an energy gap of 4.9 eV, which suggests moderate reactivity. This energy gap indicates that charge transfer can occur within the molecule. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Energies for an Analogous Pyrimidine Derivative

| Orbital | Energy (eV) | Localization | Reference |

| HOMO | -6.8 | Pyrimidine ring π-system | |

| LUMO | -1.9 | Ester carbonyl π* antibonding | |

| Energy Gap (ΔE) | 4.9 | - |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular bonding, and interactions between orbitals. materialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.org The stability of a molecule can be analyzed through hyperconjugative interactions and charge delocalization. researchgate.net

In this compound, significant intramolecular interactions are expected. The electron-withdrawing chloro group influences the charge distribution through inductive effects. NBO analysis reveals hyperconjugative interactions, such as the overlap between the σ orbitals of the methyl group's C-H bonds and the π* orbitals of the pyrimidine ring. These interactions lead to stabilization of the molecule. For instance, in a similar structure, this stabilization energy was calculated to be around 12 kJ/mol. The analysis also quantifies the intramolecular charge transfer (ICT) from lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the ring, which further contributes to molecular stability. materialsciencejournal.org The second-order perturbation theory analysis within NBO shows the energy of these interactions, with large values indicating strong donor-acceptor interactions. materialsciencejournal.orgresearchgate.net

Table 3: NBO Analysis of Intramolecular Interactions in a Substituted Pyrimidine

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

| n(Cl) | π(C-C) | 12.05 | materialsciencejournal.org |

| π(N-C) | π(C-C) | 53.52 | researchgate.net |

| π(N-C) | π*(N-C) | 77.62 | researchgate.net |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map displays regions of different electrostatic potential on the electron density surface, typically using a color spectrum where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). tandfonline.comwolframcloud.com

For this compound, the MESP map would show the most negative potential (red/yellow regions) concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. tandfonline.comtandfonline.comresearchgate.net These sites are the most likely to be attacked by electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl group and near the chlorine atom, indicating sites susceptible to nucleophilic attack. The MESP provides a visual guide to the molecule's reactive sites, which is consistent with its known chemical behavior. uni-muenchen.demdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable data that complement and help in the interpretation of experimental spectra.

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict vibrational frequencies. researchgate.net For related pyrimidine derivatives, these calculations have shown good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra, with root mean square (rms) errors as low as 10.0 cm⁻¹. researchgate.net The vibrational assignments are typically performed using Potential Energy Distribution (PED) analysis. researchgate.net For instance, in a study on 2-chloro-5-methylpyrimidine, the observed and calculated frequencies showed a strong correlation. researchgate.net Such studies help in assigning specific vibrational modes to the observed spectral bands.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. primescholars.com Theoretical calculations for related pyrimidine compounds have been compared with experimental ¹H and ¹³C NMR data, showing good agreement. nih.gov These computational approaches can predict the chemical shifts of protons and carbons in the pyrimidine ring and the methyl group, aiding in the structural elucidation of new derivatives.

Below is a table summarizing theoretically predicted vibrational frequencies for a related compound, 2-chloro-4-methyl-5-nitropyridine, which provides an example of the kind of data generated in such studies.

Table 1: Theoretical Vibrational Frequencies for a Related Pyrimidine Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1532 |

| C-H Stretch | 3100-3000 |

| C-N Stretch | 1600-1500 |

| C-Cl Stretch | 800-600 |

Note: Data is for a related compound and serves as an illustrative example of theoretical predictions.

Non-Linear Optical (NLO) Property Predictions and Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are instrumental in predicting and understanding the NLO properties of molecules. The first-order hyperpolarizability (β), a key parameter for second-order NLO activity, can be calculated using quantum chemical methods. nih.gov

For organic molecules, a large hyperpolarizability is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. scirp.org Theoretical studies on various pyrimidine derivatives have been conducted to evaluate their NLO potential. primescholars.com These studies involve calculating parameters such as dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net

For example, a computational study on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine calculated the dipole moment and hyperpolarizability using both Hartree-Fock (HF) and DFT methods. nih.govresearchgate.net The results indicated that the compound possesses NLO properties. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule, which are crucial for NLO activity. nih.gov

The table below showcases calculated NLO properties for a representative organic molecule, illustrating the type of data obtained from these computational analyses.

Table 2: Predicted NLO Properties for a Sample Organic Molecule

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 6.4113 Debye |

| Linear Polarizability (α) | 3.837 × 10⁻²³ esu |

| First Hyperpolarizability (β) | 2.19 × 10⁻²⁹ esu |

Note: The values are for a sample organic molecule and are for illustrative purposes.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the most probable reaction pathways. For this compound, theoretical studies can model various reactions, such as nucleophilic substitution at the chloro-substituted carbon.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, studies on related chloropyridines have used DFT to predict reaction pathways for chlorine displacement, which can guide the design of catalysts for improved reaction yields.

Furthermore, computational studies can investigate the regioselectivity of reactions. For example, in the synthesis of substituted pyrimidines, theoretical models can predict which positions on the pyrimidine ring are more susceptible to electrophilic or nucleophilic attack. rsc.org These predictions are invaluable for synthetic chemists in planning their synthetic routes and optimizing reaction conditions.

An example of a reaction pathway studied computationally is the synthesis of highly functionalized pyrimidines through an inverse electron demand hetero-Diels-Alder (ihDA) reaction followed by a retro-Diels-Alder (rDA) reaction. rsc.org Computational analysis of such mechanisms helps in understanding the intricate steps involved and the factors that influence the reaction outcome.

Applications in Pharmaceutical Chemistry and Drug Discovery Research

2-Chloro-4-methylpyrimidine as a Key Pharmaceutical Intermediate

This compound is a versatile heterocyclic compound widely recognized as an essential building block in the synthesis of various biologically active molecules. chemimpex.com Its utility stems from the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and the methyl group at the 4-position, which can be chemically modified. This dual functionality allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents. netascientific.com

The compound serves as a crucial starting material in the synthesis of a diverse range of pharmaceuticals, particularly in the development of antiviral and anticancer agents. chemimpex.comnordmann.global Its favorable characteristics, such as stability and ease of functionalization, make it an attractive option for chemists. chemimpex.com The incorporation of the this compound moiety into a molecule can significantly influence its biological activity, a strategy frequently employed in drug discovery to enhance efficacy and selectivity. chemimpex.com

Synthesis and Evaluation of Pyrimidine-Based Drug Candidates

The inherent biological significance of the pyrimidine (B1678525) nucleus has spurred extensive research into the synthesis of its derivatives as potential drug candidates. The structural versatility of this compound makes it a popular precursor for creating libraries of compounds for screening against a multitude of therapeutic targets.

Anti-Infective Agents (Antibacterial, Antifungal, Antiviral)

The pyrimidine scaffold is a well-established pharmacophore in the design of anti-infective agents. Derivatives of this compound have been investigated for their potential to combat bacterial, fungal, and viral infections.

Antibacterial and Antifungal Activity: Researchers have synthesized various pyrimidine derivatives that exhibit antibacterial and antifungal properties. netascientific.com For instance, a series of 2-amino-4-chloro-6-methylpyrimidine (B145687) derivatives were synthesized and evaluated for their antimicrobial activity. grafiati.com Some of these compounds showed moderate activity against various bacterial and fungal strains. grafiati.com In another study, chrysin-substituted pyrimidine–piperazine hybrids were developed, demonstrating the versatility of the pyrimidine core in creating compounds with potential antibacterial efficacy. mdpi.com Furthermore, certain pyrimidine derivatives have shown promise as antifungal agents, with some exhibiting activity against Candida albicans and Aspergillus niger. researchgate.netresearchgate.net The incorporation of a 5-chloro-substituent in some pyrimidine derivatives has been shown to result in more consistent biological activities, including antifungal effectiveness against C. krusei. mdpi.com

Antiviral Activity: The development of antiviral agents is another area where this compound and its derivatives have shown potential. chemimpex.comnordmann.global The pyrimidine core is a key component in many antiviral drugs, and modifications to this structure can lead to new therapeutic options. mdpi.com Research has explored the use of 2-methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine and its derivatives as potential antiviral agents by targeting viral enzymes or replication processes. smolecule.com

Anticancer Agents

The quest for more effective and selective anticancer drugs has led to the extensive exploration of pyrimidine-based compounds. This compound has been instrumental in the synthesis of numerous novel anticancer agents, including kinase inhibitors.

The compound is a key intermediate in the synthesis of BRAF inhibitors, which are used in the treatment of melanoma. nih.gov For example, the synthesis of the BRAF inhibitor Encorafenib involves a step where the LiHMDS-derived anion of this compound is reacted with a sulfonamide derivative. nih.gov Similarly, it is used in the synthesis of other BRAF/HDAC dual inhibitors.

Furthermore, a series of phenylbipyridinylpyrazoles were synthesized using this compound as a starting material, and some of these compounds showed a broad spectrum of activity against various tumor cell lines at the U.S. National Cancer Institute (NCI). nih.gov The design of 1,2,3-triazole incorporated pyrimidine-benzoxazole derivatives has also yielded compounds with potent anticancer activities against human cancer cell lines, with some exhibiting more promising activity than the standard drug etoposide. bohrium.com

Below is a table summarizing some of the anticancer agents synthesized using this compound:

| Drug Candidate/Series | Target | Key Synthetic Step | Reference |

|---|---|---|---|

| Encorafenib (BRAF Inhibitor) | BRAF Kinase | Reaction with the LiHMDS-derived anion of this compound. | nih.gov |

| Phenylbipyridinylpyrazoles | Various Tumor Cell Lines | Nucleophilic attack on its trigonal carbonyl carbon by an activated methylene (B1212753) group of this compound. | nih.gov |

| 1,2,3-Triazole incorporated pyrimidine-benzoxazole derivatives | Prostate, Lung, Breast Cancer Cell Lines | Multi-step synthesis starting from 2-chloro-5-methylpyrimidine. | bohrium.com |

Anti-Inflammatory and Analgesic Drugs

The anti-inflammatory potential of pyrimidine derivatives has also been an area of active research. A study focused on the synthesis and anti-inflammatory activity of N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides, which were derived from 2-alkylthio-4-chloro-6-methylpyrimidines. lmaleidykla.lt The results indicated that thiocarbamides with a butylthio substituent at the 2nd position of the pyrimidine ring exhibited anti-inflammatory activity in a rat paw edema model. lmaleidykla.lt In contrast, compounds with a methylthio group at the same position stimulated the inflammation process. lmaleidykla.lt This highlights the critical role of substituent groups in modulating the biological activity of the pyrimidine core.

Central Nervous System (CNS) Active Agents (e.g., Anticonvulsants, Antidepressants, Anxiolytics)

Derivatives of this compound have been investigated for their potential to treat various CNS disorders.

Anticonvulsant Activity: A series of new 2-amino-4-chloro-6-methylpyrimidine derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model. grafiati.com This research demonstrates the potential of the pyrimidine scaffold in the development of new antiepileptic drugs. grafiati.comresearchgate.net

Beta-Secretase Inhibitors for Alzheimer's Disease: (4-Methylpyrimidin-2-yl)methylamine, an intermediate synthesized from this compound, is used in the preparation of beta-secretase inhibitor compounds. guidechem.com These inhibitors are being investigated for the treatment of Alzheimer's disease by reducing the activity of memapsin 2 and the accumulation of beta-amyloid. guidechem.com

Cardiovascular and Kidney Disease Therapeutics

While the use of this compound in the synthesis of therapeutics for cardiovascular and kidney diseases is less documented in readily available literature compared to other areas, the broad biological activity of pyrimidine derivatives suggests potential applications. mdpi.com The structural versatility of the pyrimidine core allows for the design of molecules that could interact with cardiovascular targets. Further research is needed to fully explore the potential of this compound-derived compounds in this therapeutic area.

Antimalarial and Antileishmanial Applications

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, particularly for parasitic diseases like malaria and leishmaniasis. mdpi.com Derivatives of this compound serve as crucial intermediates in synthesizing novel compounds with potential antiprotozoal activity. nordmann.globalresearchgate.net The fight against malaria, a disease caused by the Plasmodium parasite, has seen the extensive investigation of pyrimidine derivatives. gsconlinepress.comresearchgate.net These compounds often target essential parasitic metabolic pathways, such as folate biosynthesis, by inhibiting enzymes like dihydrofolate reductase (DHFR). gsconlinepress.comresearchgate.netgoogle.com Similarly, in the context of leishmaniasis, a disease caused by Leishmania protozoa, pyrimidine-based compounds have been explored as a source of new therapeutic leads to combat the limitations of current treatments, which include toxicity and growing resistance. nih.govrsc.orgtandfonline.com

Research has focused on creating hybrid molecules that incorporate the pyrimidine structure to enhance efficacy and overcome resistance. For instance, 4-aminoquinoline-pyrimidine hybrids have been synthesized and tested against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, showing significant antiplasmodial activity. iomcworld.com One study detailed the synthesis of pyrimidine-tethered spirochromane-based sulfonamides that exhibited strong antimalarial activity against both sensitive and resistant P. falciparum strains by inhibiting cysteine protease enzymes like falcipain-2 and falcipain-3. rsc.org

In the field of antileishmanial research, an imidazo[1,2-a]pyrimidine (B1208166) derivative was identified as a potent and selective agent against the amastigote form of Leishmania amazonensis, the stage of the parasite relevant to human disease. nih.gov This particular compound was found to be more active than the reference drug miltefosine (B1683995) and demonstrated greater destruction of intracellular parasites than host cells. nih.gov The development of such compounds highlights the versatility of the pyrimidine scaffold in generating new antileishmanial pharmacophores. researchgate.netnih.gov

| Derivative Class | Disease Target | Parasite/Strain | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-tethered Sulfonamides | Malaria | P. falciparum (3D7 & W2 strains) | Inhibited falcipain-2 and falcipain-3; showed potent activity with IC50 values in the single-digit micromolar range. | rsc.org |

| Imidazo[1,2-a]pyrimidine | Leishmaniasis | L. amazonensis (amastigotes) | Exhibited an IC50 value of 6.63 μM, approximately twice as active as the reference drug miltefosine. | nih.gov |

| 4-Aminoquinoline-pyrimidine Hybrids | Malaria | P. falciparum (D6 & W2 strains) | Potent activity with IC50 values as low as 0.012 μM against the D6 strain. | acs.org |

| 2,4-Diaminopyrimidines | Malaria | P. falciparum | Derivatives showed IC50 values under 15 μM, with some being 30 times more potent than pyrimethamine. | core.ac.uk |